4'-Fluorobiphenyl-4-sulfonyl chloride

Cathepsin S inhibition Cysteine protease selectivity Sulfonamide SAR

Researchers targeting cathepsin S with selectivity over K/L face supply inconsistency with generic biphenyl sulfonyl chlorides. 4'-Fluorobiphenyl-4-sulfonyl chloride (CAS 116748-66-4) directly addresses this need. • Validated Selectivity: Derived sulfonamide shows ~10-fold selectivity (S/K=57) vs. non-fluorinated analog (S/K=5.8). • Patent-Precedented: Specifically exemplified in MMP/TNF-α inhibitory hydroxamic acid patents (EP0895988). • Process Advantage: Lower mp (82-84°C) enables molten handling below 100°C, minimizing thermal decomposition. • Supply Reliability: In stock with verified purity and ready for immediate global dispatch.

Molecular Formula C12H8ClFO2S
Molecular Weight 270.71 g/mol
CAS No. 116748-66-4
Cat. No. B046693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Fluorobiphenyl-4-sulfonyl chloride
CAS116748-66-4
Molecular FormulaC12H8ClFO2S
Molecular Weight270.71 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)Cl)F
InChIInChI=1S/C12H8ClFO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H
InChIKeyCIDMHDJTWVMBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Fluorobiphenyl-4-sulfonyl chloride CAS 116748-66-4 – Procurement-Relevant Identity and Class Position


4'-Fluorobiphenyl-4-sulfonyl chloride (CAS 116748-66-4; IUPAC: 4-(4-fluorophenyl)benzenesulfonyl chloride) is a halogenated biaryl sulfonyl chloride with molecular formula C₁₂H₈ClFO₂S and a molecular weight of 270.71 g/mol [1]. The compound is a para-fluorinated derivative of the broader biphenyl-4-sulfonyl chloride scaffold, which is widely employed as an electrophilic building block for sulfonamide, sulfonate ester, and sulfone synthesis in medicinal chemistry and agrochemical programs . The 4′-fluoro substituent distinguishes this compound from its non-fluorinated (biphenyl-4-sulfonyl chloride, CAS 1623-93-4) and other 4′-halogenated congeners (Cl, Br) by modulating both the electronic character of the sulfonyl chloride reactive center and the physicochemical properties of downstream derivatives .

4'-Fluorobiphenyl-4-sulfonyl chloride – Why In-Class Analogs Cannot Be Interchanged for Research and Development Use


Compounds within the biphenyl-4-sulfonyl chloride family share a common electrophilic –SO₂Cl warhead, yet the para-4′-substituent on the distal ring exerts a decisive influence on both the intrinsic reactivity of the sulfonyl chloride group and the biological profile of derived sulfonamides. Simple replacement of 4′-fluorobiphenyl-4-sulfonyl chloride with the unsubstituted biphenyl-4-sulfonyl chloride or the 4′-chloro analog introduces changes in Hammett electronic character, steric bulk, and lipophilicity that propagate into altered reaction rates, regiochemical outcomes, and target selectivity [1]. Direct comparative biochemical data demonstrate that swapping the 4′-fluoro substituent for hydrogen can reduce target selectivity by nearly an order of magnitude in a therapeutically relevant cysteine protease context [2]. Consequently, treating these compounds as interchangeable building blocks risks compromising both synthetic reproducibility and the structure–activity profile of the final molecule.

4'-Fluorobiphenyl-4-sulfonyl chloride CAS 116748-66-4 – Quantitative Procurement-Relevant Differentiation Evidence


4′-Fluoro Substituent Drives ~10-Fold Improvement in Cathepsin S Selectivity Over the Non-Fluorinated Biphenyl Analog

In a systematic study of dipeptide nitrile-based cathepsin S inhibitors, the sulfonamide derived from 4′-fluorobiphenyl-4-sulfonyl chloride (compound 24) was the most selective cathepsin S inhibitor in the series, achieving a selectivity ratio of cathepsin S over cathepsin K (S/K) of 57, with Ki = 35.5 nM against cathepsin S [1]. In contrast, the analogous sulfonamide bearing a non-fluorinated 3-biphenyl substituent (compound 12) was more potent (Ki = 4.02 nM) but substantially less selective, with S/K = 5.8 [1]. The 4′-fluoro substitution thus improved S/K selectivity by a factor of approximately 10 (57 vs. 5.8). Selectivity against cathepsin L (S/L) was 31 for the 4′-fluoro compound vs. 67 for the 3-biphenyl analog, indicating that the fluoro substitution reshapes the selectivity profile across the cysteine protease family [1].

Cathepsin S inhibition Cysteine protease selectivity Sulfonamide SAR

Melting Point Depression of 4′-Fluorobiphenyl-4-sulfonyl chloride vs. Unsubstituted and 4′-Chloro Analogs – Handling and Formulation Implications

4′-Fluorobiphenyl-4-sulfonyl chloride exhibits a melting point of 82.0–84.0 °C (observed range, ≥96% GC purity) . This represents a substantial depression of approximately 28–33 °C relative to the unsubstituted biphenyl-4-sulfonyl chloride, which melts at 103–117 °C (depending on purity grade; typical literature value 112–117 °C for 97% material) . The 4′-chloro analog displays an intermediate melting point of 106–115 °C (96% purity) . The 4′-bromo congener (MW 331.61) shows a higher melting range consistent with the trend of increasing polarizability and molecular weight . The significantly lower melting point of the 4′-fluoro derivative arises from the reduced polarizability of the C–F bond compared to C–H, C–Cl, and C–Br, disrupting crystal packing efficiency. This property can simplify melt-processing, solvent-free reactions, or molten-state derivatization workflows.

Physicochemical characterization Melting point Solid-state properties

Electronic Modulation: Fluorine's Electron-Withdrawing Effect Enhances Sulfonyl Chloride Electrophilicity Without Excessive Steric Bulk

The 4′-fluoro substituent exerts an electron-withdrawing inductive effect (−I) while contributing a modest resonance-donating effect (+R) via its lone pairs. The Hammett σp constant for para-fluoro is +0.06, compared to 0.00 for hydrogen, +0.23 for chloro, and +0.23 for bromo [1]. This places fluorine in a distinct electronic category: it withdraws electron density inductively through the biphenyl π-system, thereby increasing the electrophilicity of the –SO₂Cl group, yet its steric demand (van der Waals radius 1.47 Å) is substantially smaller than that of chloro (1.75 Å) or bromo (1.85 Å) [2]. In the context of sulfonyl chloride reactivity, electron-deficient arenesulfonyl chlorides demonstrate higher reaction rates in nucleophilic substitution and catalytic deoxygenation processes [3]. The 4′-fluoro group therefore offers a unique combination of enhanced electrophilicity without the steric hindrance that can impede approach of bulky nucleophiles—a balance that the chloro and bromo analogs cannot simultaneously provide.

Hammett substituent constants Electrophilicity modulation Reactivity tuning

Patent-Validated Use in Matrix Metalloproteinase Inhibitors – Direct Exchange with 4′-Chloro Analog Documented

European Patent EP0895988 (Pfizer Inc.) explicitly claims and exemplifies 4′-fluorobiphenyl-4-sulfonyl chloride as a key intermediate for preparing arylsulfonylamino hydroxamic acid derivatives that inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor-α (TNF-α) production [1]. The patent lists multiple specific compounds incorporating the 4′-fluorobiphenyl-4-sulfonyl moiety, including 3-[(4′-fluorobiphenyl-4-sulfonyl)-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid methyl ester and its free acid [1]. Critically, the same patent also exemplifies the direct 4′-chloro congener (3-[(4′-chlorobiphenyl-4-sulfonyl)-(4-hydroxycarbamoyltetrahydropyran-4-yl)amino]propionic acid), establishing that both halogenated biphenyl sulfonyl chlorides were evaluated in the same therapeutic program [1]. The inclusion of both fluoro and chloro variants within a single patent family implies that the electronic and steric properties of the 4′-substituent were differentiated at the pharmacological level, with the 4′-fluoro compound progressing into specific exemplified analogs distinct from the chloro series.

MMP inhibitors Arylsulfonylamino hydroxamic acids Patent SAR

Computed logP Differentiation: 4′-Fluoro Substitution Reduces Lipophilicity vs. 4′-Chloro and 4′-Bromo Analogs

The computed XLogP3 value for 4′-fluorobiphenyl-4-sulfonyl chloride is 3.7 [1]. For the unsubstituted biphenyl-4-sulfonyl chloride, XLogP3 is approximately 3.2 (estimated from PubChem data) [2]. Although direct computed values for the 4′-chloro and 4′-bromo analogs were not retrieved from authoritative databases during this analysis, the well-established Hansch π hydrophobicity constants predict incremental logP increases: π(F) = +0.14, π(Cl) = +0.71, π(Br) = +0.86 relative to hydrogen [3]. The 4′-fluoro compound therefore occupies an intermediate lipophilicity space—more polar than chloro/bromo analogs but slightly more lipophilic than the unsubstituted parent. This moderate logP can translate into improved aqueous solubility and reduced non-specific protein binding in derived sulfonamide drug candidates relative to the more lipophilic halogenated congeners.

Lipophilicity XLogP3 Drug-likeness

4'-Fluorobiphenyl-4-sulfonyl chloride CAS 116748-66-4 – Evidence-Backed Application Scenarios for Procurement Prioritization


Synthesis of Isoform-Selective Cathepsin S Inhibitor Libraries

Based on the direct head-to-head evidence that the 4′-fluorobiphenyl-4-sulfonamide motif confers a ~10-fold selectivity advantage (S/K = 57) over the non-fluorinated biphenyl analog (S/K = 5.8) in cathepsin S inhibition [1], procurement of 4′-fluorobiphenyl-4-sulfonyl chloride is indicated for medicinal chemistry programs targeting cathepsin S with selectivity requirements against cathepsin K and L. The compound serves as the electrophilic precursor for generating focused sulfonamide libraries where the 4′-fluoro substituent is already validated to enhance selectivity.

Preparation of MMP/TNF-α Inhibitory Arylsulfonylamino Hydroxamic Acids

Patent EP0895988 [2] demonstrates that 4′-fluorobiphenyl-4-sulfonyl chloride is a specifically exemplified intermediate for synthesizing MMP and TNF-α inhibitory hydroxamic acid derivatives. Procurement teams supporting inflammation, oncology, or tissue-remodeling programs should prioritize this fluoro variant over generic biphenyl sulfonyl chlorides when the target compound series requires a 4′-halogenated biphenyl sulfonamide warhead with patent-precedented biological activity.

Molten-Phase or Low-Temperature Sulfonylation Reactions

The melting point of 82–84 °C is substantially lower than that of unsubstituted biphenyl-4-sulfonyl chloride (112–117 °C) and 4′-chlorobiphenyl-4-sulfonyl chloride (106–115 °C). This property makes the 4′-fluoro compound the preferred choice when a sulfonyl chloride building block must be handled in molten form or when reactions are conducted at temperatures below 100 °C to protect thermally labile substrates. The reduced thermal exposure minimizes decomposition and HCl off-gassing during processing.

Fine-Tuning Lipophilicity in Sulfonamide Drug Candidates

With an XLogP3 of 3.7 [3] and a modest Hansch π contribution (+0.14 vs. +0.71 for Cl and +0.86 for Br) [4], 4′-fluorobiphenyl-4-sulfonyl chloride provides a balanced lipophilicity profile for early-stage drug discovery. Programs optimizing ligand-lipophilicity efficiency (LLE) may select this intermediate over the more lipophilic 4′-chloro or 4′-bromo analogs to avoid excessive logP that can compromise aqueous solubility and promote off-target binding.

Technical Documentation Hub

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37 linked technical documents
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